![molecular formula C16H28N4O4S B2491286 tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate CAS No. 1820603-73-3](/img/structure/B2491286.png)
tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds often involves the reaction of tert-butyl with amino compounds and carbamoylating agents. For example, a synthesis method for an important intermediate resembling our compound of interest involved a rapid synthetic approach through acylation, nucleophilic substitution, and reduction, confirming structures via MS and 1HNMR, with a total yield of 81% (Zhao et al., 2017)(Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of carbamate derivatives is characterized by their crystalline structure and intermolecular interactions. For instance, carbamate derivatives have been analyzed through single-crystal X-ray diffraction, revealing specific conformational characteristics and crystal packing influenced by hydrogen bonding (Das et al., 2016)(Das et al., 2016).
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, including transformations influenced by their protective groups. For example, tert-butyldimethylsilyl carbamates can be synthesized from N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups, demonstrating the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990)(Sakaitani & Ohfune, 1990).
Scientific Research Applications
Antibacterial Activity
The compound exhibits potential in the field of antibacterial activity. A study on related compounds highlights the design and synthesis of novel derivatives that show promising antibacterial properties. This suggests potential applications of tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate in creating new antibacterial agents (Prasad, 2021).
Crystallographic Studies
Crystallographic studies of similar compounds, like the (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, offer insights into the structural properties of this compound. These studies are essential for understanding the molecular structure and potential applications in material science (Kant, Singh, & Agarwal, 2015).
Polymerizable Antioxidants
Research on monomeric antioxidants that include tert-butyl groups, as found in this compound, reveals their potential use in the stabilization of polymers against thermal oxidation. This indicates the compound's possible role in the creation of new materials with enhanced durability and thermal stability (Pan, Liu, & Lau, 1998).
Interplay of Hydrogen Bonds in Derivatives
Studies on carbamate derivatives, including tert-butyl groups, provide valuable insights into the interplay of hydrogen bonds in molecular structures. This knowledge is crucial for the development of new pharmaceuticals and materials where specific molecular interactions are required (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Electrochemical Properties in Polymers
Research on benzimidazole derivatives, including tert-butyl groups, has explored their electrochemical properties, particularly when used as acceptor units in donor-acceptor-donor type polymers. This suggests possible applications of this compound in developing new materials with unique electronic and optical properties (Ozelcaglayan et al., 2012).
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c1-16(2,3)24-15(23)18-8-7-17-12(21)6-4-5-11-13-10(9-25-11)19-14(22)20-13/h10-11,13H,4-9H2,1-3H3,(H,17,21)(H,18,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWYOYNRIQBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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